
4,4,5-Trichloro-5-methyl-1,3-dioxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5-Trichloro-5-methyl-1,3-dioxolan-2-one is a chemical compound with the molecular formula C4H3Cl3O3. It is a member of the dioxolanone family, characterized by a dioxolane ring with various substituents. This compound is notable for its unique structure, which includes three chlorine atoms and a methyl group attached to the dioxolane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5-Trichloro-5-methyl-1,3-dioxolan-2-one typically involves the chlorination of 5-methyl-1,3-dioxolan-2-one. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and reaction time to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the required purity standards .
Análisis De Reacciones Químicas
Types of Reactions
4,4,5-Trichloro-5-methyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or ammonia, typically under mild to moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted dioxolanones, reduced derivatives, and oxidized compounds with additional functional groups .
Aplicaciones Científicas De Investigación
4,4,5-Trichloro-5-methyl-1,3-dioxolan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4,4,5-Trichloro-5-methyl-1,3-dioxolan-2-one involves its interaction with various molecular targets. The chlorine atoms and the dioxolane ring play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with enzymes and other proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-4-methyl-5-methylene-1,3-dioxolan-2-one
- 4,5-Dimethyl-1,3-dioxol-2-one
- 1,3-Dioxolan-2-one
Uniqueness
Compared to similar compounds, it offers distinct properties that make it valuable for specific industrial and research purposes .
Propiedades
Número CAS |
827300-10-7 |
|---|---|
Fórmula molecular |
C4H3Cl3O3 |
Peso molecular |
205.42 g/mol |
Nombre IUPAC |
4,4,5-trichloro-5-methyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C4H3Cl3O3/c1-3(5)4(6,7)10-2(8)9-3/h1H3 |
Clave InChI |
OXEPJKMWLZDMRR-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(OC(=O)O1)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


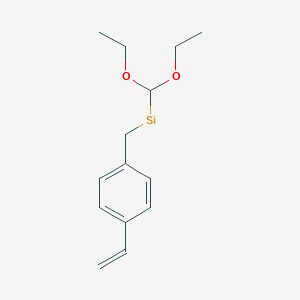
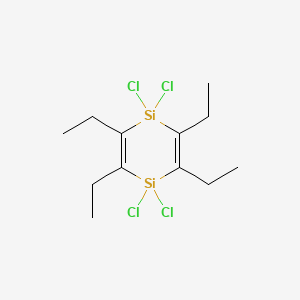
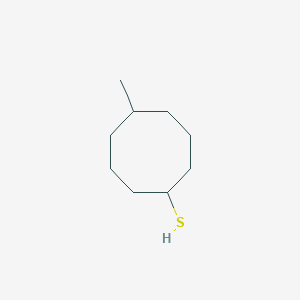
![7-Bromo-3-methyl-5-(pyridin-3-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14226695.png)
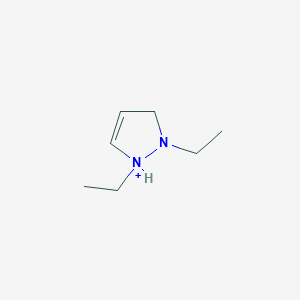
![1-[(4-Chlorophenyl)(2,4-difluorophenyl)methyl]piperazine](/img/structure/B14226700.png)
![1-[2-(4-Ethylphenyl)ethyl]piperidine](/img/structure/B14226701.png)


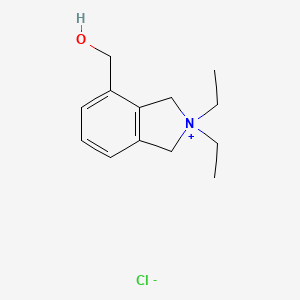
![4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol](/img/structure/B14226725.png)

![1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14226740.png)
![[3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane](/img/structure/B14226744.png)
